molecular formula C17H14N4O B8654934 4-(Benzylideneamino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 51999-43-0

4-(Benzylideneamino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No. B8654934
Key on ui cas rn: 51999-43-0
M. Wt: 290.32 g/mol
InChI Key: AWOKZIRNGYPHKY-UHFFFAOYSA-N
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Patent
US03978068

Procedure details

10.1 g (0.05 mol) of 3-methyl-4-amino-6-phenyl-1,2,4-triazin-5-one, 10 g (0.09 mol) of benzaldehyde, 0.3g of p-toluenesulphonic acid and 300 ml of benzene were boiled for 8 hours under a water separator. Thereafter the reaction mixture was filtered and the solvent was distilled off in vacuo. The residue solidfied after trituration with petroleum ether.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]([NH2:8])[C:6](=[O:9])[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:4][N:3]=1.[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[N:7]([N:8]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:6](=[O:9])[C:5]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
CC1=NN=C(C(N1N)=O)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=NN=C(C(N1N=CC1=CC=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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